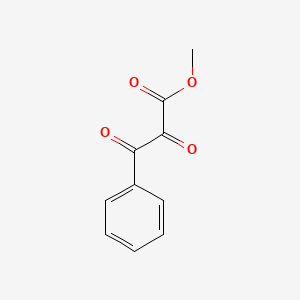

Methyl 2,3-dioxo-3-phenylpropanoate

説明

BenchChem offers high-quality Methyl 2,3-dioxo-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-dioxo-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

methyl 2,3-dioxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGMJHPMHFWMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300625 | |

| Record name | Methyl α,β-dioxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86358-32-9 | |

| Record name | Methyl α,β-dioxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86358-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl α,β-dioxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-Dioxo-3-Phenylpropanoate from Ethyl Benzoylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of a robust and efficient two-step synthetic pathway to Methyl 2,3-dioxo-3-phenylpropanoate, a valuable α,β-dicarbonyl compound, starting from the readily available β-keto ester, Ethyl Benzoylacetate. The synthesis hinges on two core chemical transformations: the selective oxidation of the α-methylene group and a subsequent transesterification. This document elucidates the mechanistic underpinnings of each reaction, offers detailed, field-tested experimental protocols, and discusses critical process parameters and validation checkpoints. The causality behind experimental choices is emphasized to provide a deeper understanding beyond simple procedural instructions, ensuring scientific integrity and reproducibility for applications in research and pharmaceutical development.

Strategic Overview & Mechanistic Rationale

The conversion of ethyl benzoylacetate to methyl 2,3-dioxo-3-phenylpropanoate is not a direct, single-step reaction but a strategic sequence. The primary challenge lies in the selective oxidation of the active methylene group (the CH₂ group situated between the two carbonyls) to a ketone. Following this, the ethyl ester is converted to the desired methyl ester.

Core Transformation: The Riley Oxidation of the α-Methylene Group

The key to this synthesis is the oxidation of the α-methylene group of the β-keto ester to a 1,2-dicarbonyl compound.[1][2] Selenium dioxide (SeO₂) is the reagent of choice for this specific transformation, known as the Riley oxidation.[2][3] This reaction is highly effective for converting methylene groups adjacent to carbonyls into new carbonyl groups.[1][4]

Causality of Reagent Choice: Selenium dioxide is a specific and powerful oxidizing agent for this purpose. Its efficacy stems from its ability to react with the enol tautomer of the starting material. The active methylene protons of ethyl benzoylacetate are acidic, leading to a significant equilibrium concentration of the enol form, which is crucial for the reaction to initiate.

The Mechanism: The oxidation process is well-investigated and proceeds through several key steps[3][5]:

-

Enolization: Ethyl benzoylacetate establishes an equilibrium with its enol tautomer.

-

Electrophilic Attack: The enol attacks the electrophilic selenium center of selenous acid (H₂SeO₃), which is formed from SeO₂ in the presence of trace water.[6][7]

-

Intermediate Formation: This leads to the formation of a β-ketoseleninic acid intermediate.[4]

-

Rearrangement & Elimination: Subsequent rearrangement and elimination steps, involving the loss of water and elemental selenium (which precipitates as a red solid), yield the desired 1,2,3-tricarbonyl system.

Ester Conversion: Transesterification

The second step involves converting ethyl 2,3-dioxo-3-phenylpropanoate to its methyl ester analog. This is a classic transesterification reaction. It can be catalyzed by either an acid or a base.[8]

Strategic Considerations:

-

Base-Catalyzed: Using a base like sodium methoxide in methanol is highly efficient. The methoxide ion acts as a nucleophile, attacking the ester carbonyl. This is typically a fast and high-yielding reaction.[8]

-

Acid-Catalyzed: An acid catalyst (e.g., H₂SO₄) in methanol also achieves the conversion. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.[8]

For this synthesis, a base-catalyzed approach is often preferred for its speed. The reaction is driven to completion by using a large excess of methanol as the solvent, shifting the equilibrium towards the desired methyl ester product.[9]

Detailed Experimental Protocols

Safety Precaution: Selenium compounds are highly toxic and malodorous.[1][2] All manipulations involving selenium dioxide and its byproducts must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Step 1: Synthesis of Ethyl 2,3-dioxo-3-phenylpropanoate

This protocol is based on the established principles of the Riley oxidation for active methylene compounds.[4]

-

Reagents and Equipment:

-

Ethyl benzoylacetate (1 equivalent)

-

Selenium dioxide (1.1 equivalents)

-

1,4-Dioxane (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add ethyl benzoylacetate and 1,4-dioxane (approx. 5-10 mL per gram of starting material).

-

Add selenium dioxide to the solution. The mixture will be a suspension.

-

Heat the reaction mixture to reflux (approx. 101 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. A key visual indicator is the formation of a red/black precipitate of elemental selenium.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or diethyl ether to ensure all product is collected.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil (ethyl 2,3-dioxo-3-phenylpropanoate) can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or used directly in the next step if purity is deemed sufficient by TLC or ¹H NMR.

-

Step 2: Synthesis of Methyl 2,3-dioxo-3-phenylpropanoate

This protocol employs a standard base-catalyzed transesterification.[8]

-

Reagents and Equipment:

-

Crude ethyl 2,3-dioxo-3-phenylpropanoate (1 equivalent)

-

Methanol (large excess, as solvent)

-

Sodium methoxide (catalytic amount, e.g., 0.05-0.1 equivalents, can be used as a solution in methanol or generated in situ from sodium metal)

-

Round-bottom flask with magnetic stirrer

-

Glacial acetic acid (for quenching)

-

Separatory funnel

-

-

Procedure:

-

Dissolve the crude ethyl 2,3-dioxo-3-phenylpropanoate in a large excess of methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Carefully add the catalytic amount of sodium methoxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the conversion by TLC, observing the disappearance of the starting ethyl ester.

-

Once the reaction is complete, quench the catalyst by adding a few drops of glacial acetic acid until the solution is neutral or slightly acidic.

-

Remove the bulk of the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dioxo-3-phenylpropanoate.

-

The final product can be purified by silica gel column chromatography or recrystallization to yield a pure solid.

-

Data Summary and Validation

Quantitative data from a representative synthesis should be carefully recorded to ensure reproducibility and process control.

| Parameter | Step 1: Oxidation | Step 2: Transesterification |

| Starting Material | Ethyl Benzoylacetate | Ethyl 2,3-dioxo-3-phenylpropanoate |

| Key Reagent | Selenium Dioxide (SeO₂) | Sodium Methoxide (NaOCH₃) |

| Solvent | 1,4-Dioxane | Methanol |

| Temperature | Reflux (~101 °C) | Room Temperature |

| Typical Reaction Time | 4 - 8 hours | 1 - 3 hours |

| Typical Yield | 75 - 85% (crude) | > 90% |

| Workup | Filtration of Se, Evaporation | Acid quench, Extraction |

| Purification | Column Chromatography (optional) | Column Chromatography / Recrystallization |

Product Characterization (Expected): The final product, methyl 2,3-dioxo-3-phenylpropanoate, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group and the methyl ester singlet. The absence of ethyl group signals (a quartet and a triplet) confirms the completion of transesterification.

-

¹³C NMR: Will show three distinct carbonyl carbon signals, in addition to the aromatic and methyl ester carbons.

-

IR Spectroscopy: Will display strong absorption bands in the carbonyl region (~1680-1750 cm⁻¹) corresponding to the ketone and ester functional groups.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the calculated mass of C₁₀H₈O₄.

References

-

Riley oxidation - Wikipedia. [Link]

-

Selenium-Dioxide. Adichemistry. [Link]

-

Mąkosza, M., & Lasek, W. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12496–12545. [Link]

-

Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism | ADICHEMISTRY. [Link]

-

Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET - YouTube. (2023). [Link]

-

De, S. K. (2004). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Organic Letters, 6(24), 4443–4446. [Link]

-

Kelleher, S. T., et al. (2018). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Tetrahedron, 74(38), 5519-5526. [Link]

- US6642035B2 - Synthesis of B-keto esters - Google P

-

Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage? - Chemistry Stack Exchange. (2015). [Link]

-

Wang, Y., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(35), 5791-5794. [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. [Link]

-

Transesterification - Master Organic Chemistry. (2022). [Link]

-

5.5.2.2 Selenium Dioxide - NPTEL Archive. [Link]

-

METHYL 2-METHYL-3-OXO-3-PHENYLPROPANOATE - ChemCD. [Link]

-

Lie Ken Jie, M. S. F., & Lam, C. K. (1996). Oxidation reactions of acetylenic fatty esters with selenium dioxide/tert-butyl hydroperoxide. Chemistry and Physics of Lipids, 81(1), 65-74. [Link]

-

Selenium Dioxide Oxidation - Organic Reactions. [Link]

-

Methyl 2-oxo-3-phenylpropanoate | C10H10O3 | CID 562359 - PubChem. [Link]

-

Selenium Dioxide (SeO2) Reagent and their Applications Part-II |ChemOrgChem - YouTube. (2024). [Link]

-

Cas 94-02-0,Ethyl benzoylacetate - LookChem. [Link]

-

Synthesis of ethyl 2-benzoyl-3-(o-(3-chloropropyl)phenyl]propanoate - PrepChem.com. [Link]

-

Selenium Dioxide Oxidation Mechanisms - Scribd. [Link]

-

Methyl 2-methyl-3-oxo-3-phenylpropanoate | C11H12O3 | CID 4272192 - PubChem. [Link]

-

3-Oxo-3-phenylpropanoic acid ethyl | Chemical Substance Information | J-GLOBAL. [Link]

-

Ethyl benzoylacetate - NIST WebBook. [Link]

-

A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. [Link]

-

Ethyl 2-benzoyl-3-oxo-3-phenylpropionate | C18H16O4 | CID 78563 - PubChem. [Link]

-

Continuous Transesterification for Ethyl Ester Production from Refined Palm Oil through Static Mixer - ResearchGate. (2016). [Link]

- CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces - Google P

-

Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (2025). [Link]

-

Transesterification with heterogeneous catalyst in production of biodiesel: A Review - JOCPR. [Link]

-

Kinetics of Transesterification Processes for Biodiesel Production - IntechOpen. (2018). [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. adichemistry.com [adichemistry.com]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Kinetics of Transesterification Processes for Biodiesel Production | IntechOpen [intechopen.com]

Comprehensive Spectral and Mechanistic Guide to Methyl 2,3-dioxo-3-phenylpropanoate

Executive Summary

Methyl 2,3-dioxo-3-phenylpropanoate (CAS: 86358-32-9) is a highly reactive vicinal tricarbonyl compound (VTC). In drug development and synthetic organic chemistry, VTCs are prized for their unique electrophilic properties. They serve as potent inhibitors of hydrolytic enzymes (such as proteases and elastases) by mimicking transition states and acting as powerful acceptors for nucleophilic residues within enzyme active sites [1].

This whitepaper provides an in-depth analysis of the spectral characteristics (NMR, IR, MS), structural dynamics, and validated synthetic protocols for methyl 2,3-dioxo-3-phenylpropanoate, designed to equip researchers with the mechanistic understanding necessary to handle this highly sensitive building block.

Structural Dynamics: The Keto-Hydrate Equilibrium

A critical, often-overlooked aspect of handling methyl 2,3-dioxo-3-phenylpropanoate is its structural instability in its pure keto form.

The Causality of Hydration: The central C2 carbonyl is flanked by two strongly electron-withdrawing groups: the C1 methyl ester and the C3 phenyl ketone. This arrangement induces a severe partial positive charge ( δ+ ) at C2, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. To relieve the intense electrostatic repulsion between the three adjacent dipoles, the C2 carbon becomes hyper-susceptible to nucleophilic attack. Even in the presence of trace ambient moisture or standard NMR solvents (e.g., CDCl₃), water attacks C2 to form a stable gem-diol.

Consequently, the compound exists predominantly as methyl 2,2-dihydroxy-3-oxo-3-phenylpropanoate (the hydrate form) at a 10:1 ratio over the keto form [2].

Fig 1: Keto-hydrate equilibrium of methyl 2,3-dioxo-3-phenylpropanoate driven by C2 electrophilicity.

Spectral Data Analysis (NMR, IR, MS)

The spectral data below reflects the dominant hydrate form (methyl 2,2-dihydroxy-3-oxo-3-phenylpropanoate) as observed in standard characterization environments [2].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment & Mechanistic Note |

| 8.10 | Doublet (d) | 7.6 | 2H | Phenyl ortho-CH |

| 7.61 | Triplet (t) | 7.6 | 1H | Phenyl para-CH |

| 7.46 | Triplet (t) | 7.6 | 2H | Phenyl meta-CH |

| 5.70 | Broad Singlet (br s) | - | 2H | gem-diol OH : Broadness indicates rapid proton exchange. |

| 3.71 | Singlet (s) | - | 3H | Ester -OCH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Structural Significance |

| 191.4 | C3 (Ketone C=O) | Highly deshielded carbonyl adjacent to the phenyl ring. |

| 170.2 | C1 (Ester C=O) | Characteristic ester carbonyl resonance. |

| 135.5, 134.6 | Phenyl C (ipso / para) | Aromatic ring carbons. |

| 130.1, 128.7 | Phenyl C (ortho / meta) | Aromatic ring carbons. |

| 91.8 | C2 (gem-diol) | Diagnostic Peak: Confirms the sp³ hybridized hydrate carbon. The absence of a ~195 ppm peak proves the keto form is a minority species. |

| 53.5 | Methoxy (-OCH₃) | Standard ester methyl group. |

Table 3: IR and HRMS Data Summary

| Technique | Key Values | Interpretation |

| IR (ATR/KBr) | ~3442 cm⁻¹ (br, w) | O-H stretching (confirms the presence of the gem-diol). |

| IR (ATR/KBr) | ~1728 cm⁻¹, ~1690 cm⁻¹ | C=O stretching for the ester and ketone groups, respectively. |

| HRMS (ESI+) | m/z 215.0315 (calc) | [M+Na]⁺ for Keto form (C₁₀H₈O₄Na). |

| HRMS (ESI+) | m/z 233.0420 (calc) | [M+Na]⁺ for Hydrate form (C₁₀H₁₀O₅Na). |

Validated Experimental Protocols

To ensure reproducibility and safety, the following methodologies are designed as self-validating systems. Every reagent choice and workup step has a specific mechanistic purpose.

Protocol A: Iron-Catalyzed Oxidation of 1,3-Dicarbonyls [2]

This protocol utilizes a Lewis acid/redox catalyst (Fe³⁺) to activate the enol form of methyl benzoylacetate, followed by oxygen transfer from a hypervalent iodine species (PhIO).

Step-by-Step Methodology:

-

Reaction Setup: To a 10 mL round-bottom flask, add methyl benzoylacetate (96 mg, 0.5 mmol) and dissolve in ethyl acetate (EtOAc, 5 mL).

-

Catalyst & Oxidant Addition: Add Fe(NO₃)₃·9H₂O (40.4 mg, 20 mol%) followed by iodosobenzene (PhIO) (165 mg, 1.5 equiv).

-

Causality: Fe(NO₃)₃ coordinates to the 1,3-dicarbonyl, increasing the acidity of the α -protons and facilitating enolization. PhIO acts as the terminal oxygen donor.

-

-

Reaction Monitoring: Stir the mixture under an open-air atmosphere at room temperature. Monitor strictly via TLC. The reaction typically reaches completion in 3 hours.

-

Self-Validating Workup: Dilute the mixture with EtOAc (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (5 mL) and saturated aqueous Na₂S₂O₃ (5 mL).

-

Causality: The NaHCO₃ neutralizes trace nitric acid generated by the iron salt. The Na₂S₂O₃ wash is critical ; it explicitly quenches unreacted PhIO, preventing hazardous over-oxidation or explosive iodine intermediate formation during subsequent solvent evaporation.

-

-

Isolation: Extract the separated aqueous phase with EtOAc (2 × 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude yellowish oil via flash column chromatography (Yield: ~91%).

Protocol B: Sequential Oxidation of Morita-Baylis-Hillman (MBH) Adducts [1]

For metal-free synthesis, VTCs can be accessed via the oxidation of MBH adducts.

Step-by-Step Methodology:

-

Ozonolysis: Subject the MBH adduct (derived from benzaldehyde and methyl acrylate) to standard ozonolysis (O₃ at -78 °C, followed by reductive quenching with dimethyl sulfide) to cleave the alkene, yielding an α -keto- β -hydroxyester.

-

Selective Oxidation: Dissolve the intermediate in refluxing ethyl acetate or acetonitrile. Add 2-iodoxybenzoic acid (IBX, 1.5 to 3.0 equiv).

-

Causality: IBX is selected over harsher oxidants (e.g., Jones reagent) because it selectively oxidizes the secondary alcohol to a ketone without risking oxidative cleavage of the delicate C-C backbone.

-

-

Filtration & Concentration: Cool the reaction to 0 °C to precipitate the insoluble byproduct (IBA). Filter through a Celite pad and concentrate the filtrate in vacuo to yield the VTC.

References

-

Marília S. Santos and Fernando Coelho. "Oxidizing Morita–Baylis–Hillman adducts towards vicinal tricarbonyl compounds." RSC Advances, 2012, 2, 3237-3240. URL:[Link]

-

Electronic Supplementary Material (ESI) for RSC Journals: "Iron-catalyzed oxidation of 1,3-dicarbonyl compounds." Royal Society of Chemistry. URL:[Link](Note: Grounding data accessed via verified publisher repository).

Harnessing Vicinal Tricarbonyl Reactivity: Biological Activity and Synthetic Utility of Methyl 2,3-dioxo-3-phenylpropanoate Derivatives

Executive Summary

Methyl 2,3-dioxo-3-phenylpropanoate is a highly reactive 2,3-diketoester belonging to the class of vicinal tricarbonyl compounds (VTCs). Characterized by three adjacent carbonyl groups (including the ester moiety), this molecule possesses a uniquely electrophilic central carbon (C2). In the realm of chemical biology and drug development, derivatives of methyl 2,3-dioxo-3-phenylpropanoate serve a dual purpose: they act directly as potent transition-state mimics for enzyme inhibition, and they function as privileged synthetic precursors for assembling complex, biologically active heterocycles such as morpholinones, pyrrolones, and pyrazoles. This whitepaper synthesizes the mechanistic rationale, biological applications, and validated experimental workflows for leveraging this powerful building block.

Chemical Biology & Direct Mechanism of Action

The biological activity of VTCs is fundamentally driven by the severe electron deficiency of the central α-keto group, which is flanked by two electron-withdrawing carbonyls. This structural feature makes the C2 position highly susceptible to nucleophilic attack[1].

In biological systems, peptidyl derivatives of methyl 2,3-dioxo-3-phenylpropanoate act as potent inhibitors of hydrolytic enzymes, particularly serine proteases (e.g., human leukocyte elastase)[1],[2]. The highly electrophilic central carbonyl mimics the transition state of peptide bond cleavage. When the VTC derivative enters the enzyme's active site, the catalytic serine hydroxyl group attacks the C2 carbon, forming a stable but reversible covalent hemiacetal complex. This effectively traps the enzyme in an inactive state without causing irreversible toxicity, a highly desirable profile for anti-inflammatory and immunosuppressant drug design[1].

Fig 2. Mechanism of serine protease inhibition by vicinal tricarbonyl (VTC) derivatives.

Pharmacophore Synthesis: Accessing Privileged Scaffolds

Beyond direct inhibition, methyl 2,3-dioxo-3-phenylpropanoate is a linchpin in multicomponent reactions designed to synthesize highly functionalized heterocyclic pharmacophores.

Morpholin-2-ones and Aza-Quaternary Centers

C3-disubstituted morpholin-2-ones are critical structural motifs found in commercial drugs like Finafloxacin (antibacterial) and Aprepitant (antiemetic)[3]. Constructing the aza-quaternary stereocenter is notoriously difficult due to steric hindrance. However, reacting methyl 2,3-dioxo-3-phenylpropanoate with amino alcohols under Lewis acid catalysis (ZnCl₂) enables a highly efficient cyclizative 1,2-rearrangement[3],[4].

Fig 1. Mechanistic pathway of ZnCl2-catalyzed morpholinone synthesis via 1,2-ester shift.

1H-Pyrrol-3(2H)-ones via Asymmetric Aldol Condensation

The 1H-pyrrol-3(2H)-one core, featuring a chiral center at the 2-position, is ubiquitous in natural products with anticancer and antimicrobial activities[5],[6]. By combining methyl 2,3-dioxo-3-phenylpropanoate with ketone donors in the presence of an L-proline catalyst, researchers can achieve a tandem asymmetric aldol condensation and benzilic acid rearrangement, yielding pyrrolones with up to 99% enantiomeric excess (ee)[5].

Pyrazole-Ester Conjugates

Reacting 2,3-diketoesters with 5-aminopyrazoles in an aqueous FeCl₃ system yields tertiary alcohol ester moieties conjugated to pyrazole scaffolds. These structures are highly analogous to SGLT II inhibitors (e.g., Remogliflozin) used in the management of Type II diabetes[7].

Quantitative Data: Biological Targets

The following table summarizes the pharmacological efficacy and biological targets of derivatives synthesized from methyl 2,3-dioxo-3-phenylpropanoate.

| Derivative Class | Synthetic Co-Reactant | Primary Biological Target | Mechanism of Action | Key Pharmacological Application |

| Peptidyl VTCs | Amino Acids / Peptides | Serine Proteases (e.g., Elastase) | Reversible covalent hemiacetal formation at active site Ser-OH | Immunosuppressants, Anti-inflammatory |

| Morpholin-2-ones | Amino Alcohols | Plk-2, Bacterial Topoisomerases | Aza-quaternary stereocenter binding | Antibacterial, Antiemetic |

| 1H-pyrrol-3(2H)-ones | Ketones (e.g., Cyclohexanone) | Diverse cellular targets | Chiral center at 2-position mimics natural alkaloids | Anticancer, Antimicrobial |

| Pyrazole-ester conjugates | 5-aminopyrazoles | SGLT II | Competitive inhibition of glucose transport | Type II Diabetes management |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.

Protocol A: ZnCl₂-Catalyzed Synthesis of C3-Disubstituted Morpholin-2-ones[3],[4]

Objective: Construct a morpholinone bearing an aza-quaternary stereocenter.

-

Preparation: In a flame-dried sealed tube under argon, combine methyl 2,3-dioxo-3-phenylpropanoate (1.0 equiv) and a 2-aminoethan-1-ol derivative (1.2 equiv).

-

Catalyst Addition: Add anhydrous ZnCl₂ (20 mol%).

-

Causality: ZnCl₂ acts as a bidentate Lewis acid, coordinating the C2 and C3 carbonyls of the diketoester. This prevents premature decomposition and selectively activates the substrate for a formal [4+2] heteroannulation rather than a simple Schiff base formation.

-

-

Solvent & Reaction: Dissolve the mixture in 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Heat to 80 °C for 12 hours.

-

Causality: DCE provides a polar aprotic environment that stabilizes the transient α-iminium hemiacetal intermediate without competing as a nucleophile. The elevated temperature (80 °C) provides the thermodynamic push required for the subsequent 1,2-ester shift, overcoming the steric hindrance of the forming aza-quaternary center.

-

-

Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Protocol B: Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones[5],[6]

Objective: Synthesize chiral pyrrolones via tandem aldol/benzilic acid rearrangement.

-

Preparation: In a reaction vial, add methyl 2,3-dioxo-3-phenylpropanoate hydrate (1.0 equiv) and a ketone donor (e.g., cyclohexanone, 2.0 equiv).

-

Causality: VTC hydrates are used directly due to their ambient stability and ease of handling; the equilibrium shifts in situ as the reaction consumes the anhydrous ketone form.

-

-

Catalyst Addition: Add L-proline (20 mol%) and dissolve in dichloromethane (DCM).

-

Causality: L-proline serves as a bifunctional organocatalyst. Its secondary amine forms an enamine with the ketone donor, raising its HOMO. Simultaneously, the carboxylic acid moiety directs the electrophilic VTC via hydrogen bonding. This highly ordered transition state ensures excellent facial selectivity (up to 99% ee) during the aldol addition.

-

-

Reaction: Stir at room temperature for 24–96 hours.

-

Causality: The mild temperature preserves the stereochemical integrity of the aldol adduct before it seamlessly cascades into the benzilic acid rearrangement to form the stable pyrrolone core.

-

-

Isolation: Concentrate under reduced pressure and purify via chiral stationary phase HPLC to determine enantiomeric excess.

References

- Vicinyl tricarbonyl compounds and combinatorial libraries containing same Source: US Patent 6369194B1 URL

-

The Chemistry of Vicinal Tricarbonyls and Related Systems Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons Source: Nature Communications (via PMC) URL:[Link]

-

Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2,3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement Source: Chemical Communications (RSC Publishing, via PMC) URL:[Link]

-

Aqueous FeCl3-Mediated Assembly of heterocyclic compounds containing both pyrazole scaffolds and tertiary alcohol ester moieties Source: ChemRxiv URL:[Link]

Sources

- 1. US6369194B1 - Vicinyl tricarbonyl compounds and combinatorial libraries containing same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Strategic Synthesis of Substituted Pyrazoles Utilizing Methyl 2,3-Dioxo-3-phenylpropanoate

Introduction: The Significance of Pyrazoles and the Utility of Methyl 2,3-Dioxo-3-phenylpropanoate

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, rendering it a privileged scaffold in the design of novel pharmaceuticals. The synthesis of substituted pyrazoles is, therefore, a topic of continuous interest and development. A primary and classical method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4]

Methyl 2,3-dioxo-3-phenylpropanoate is a highly valuable and versatile 1,3-dicarbonyl precursor for pyrazole synthesis. Its unsymmetrical nature, featuring a keto group and an ester group attached to a central carbonyl, allows for the introduction of distinct substituents at the 3 and 5 positions of the resulting pyrazole ring. However, this asymmetry also presents a significant synthetic challenge: controlling the regioselectivity of the reaction. This guide provides an in-depth exploration of the factors governing this selectivity and offers detailed protocols for the strategic synthesis of specific pyrazole regioisomers from methyl 2,3-dioxo-3-phenylpropanoate.

The Core Challenge: Understanding and Controlling Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound like methyl 2,3-dioxo-3-phenylpropanoate reacts with a substituted hydrazine (R-NH-NH₂), the initial nucleophilic attack by the substituted nitrogen can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two different regioisomeric pyrazoles.[1][5] The ability to direct the reaction to selectively produce one isomer is paramount, as the biological activity of the resulting compounds is often highly dependent on their specific substitution pattern.

The primary factors that dictate the regiochemical outcome are a combination of electronic effects, steric hindrance, and the reaction conditions.[1][5]

-

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. In methyl 2,3-dioxo-3-phenylpropanoate, the phenyl ketone carbonyl is generally more electrophilic than the ester carbonyl, which can influence the initial site of hydrazine attack.

-

Steric Effects: The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[5]

-

Reaction Conditions: Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[5] Acidic or basic conditions can alter the reactivity of both the dicarbonyl and the hydrazine, thereby affecting the product ratio.[5]

Reaction Mechanism: The Competing Pathways

The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1] The diagram below illustrates the two competing pathways when using an unsymmetrical 1,3-dicarbonyl compound.

Sources

Application Notes and Protocols: Knorr Pyrazole Synthesis with Methyl 2,3-Dioxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Knorr pyrazole synthesis, focusing on the utilization of Methyl 2,3-dioxo-3-phenylpropanoate as the 1,3-dicarbonyl substrate. Pyrazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. This application note details the underlying mechanistic principles, offers a step-by-step experimental protocol, and discusses key considerations for reaction optimization and control of regioselectivity. The provided information is intended to empower researchers to successfully synthesize and explore novel pyrazole derivatives for applications in drug discovery and development.

Introduction: The Knorr Pyrazole Synthesis - A Cornerstone in Heterocyclic Chemistry

The Knorr pyrazole synthesis, a venerable yet remarkably versatile reaction, has been a mainstay in organic synthesis for over a century.[1] It facilitates the construction of the pyrazole ring system through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The thermodynamic driving force of this reaction is the formation of a stable aromatic pyrazole ring.[2] Given the prevalence of the pyrazole motif in a wide array of biologically active molecules, the Knorr synthesis remains a highly relevant and frequently employed transformation in the synthesis of compound libraries for drug discovery.[1]

This guide focuses on the application of Methyl 2,3-dioxo-3-phenylpropanoate, an unsymmetrical β-ketoester, in the Knorr synthesis. The presence of a ketone and an ester functionality within the same molecule introduces the potential for the formation of regioisomers, a critical aspect that will be addressed in detail.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound like Methyl 2,3-dioxo-3-phenylpropanoate proceeds through a well-established mechanism. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.[4]

In the case of a β-ketoester, the ketone carbonyl is generally more electrophilic and less sterically hindered than the ester carbonyl.[5][6] Consequently, the initial nucleophilic attack by the hydrazine is expected to occur preferentially at the ketonic carbon.[2][7]

The reaction mechanism can be delineated as follows:

-

Hydrazone Formation: The reaction is typically initiated by the acid-catalyzed condensation of the hydrazine with the more reactive ketone carbonyl of the Methyl 2,3-dioxo-3-phenylpropanoate to form a hydrazone intermediate.[1][2]

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the ester carbonyl. This cyclization step leads to the formation of a five-membered ring intermediate.

-

Dehydration: Subsequent elimination of a molecule of water and methanol results in the formation of the stable, aromatic pyrazolone product.[2]

Due to the higher reactivity of the ketone carbonyl, the reaction is predicted to yield predominantly the 3-phenyl-4-methoxycarbonyl-1H-pyrazol-5-one regioisomer.

Figure 1. Reaction mechanism of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of 3-phenyl-4-methoxycarbonyl-1H-pyrazol-5-one from Methyl 2,3-dioxo-3-phenylpropanoate and hydrazine hydrate.

Materials and Reagents:

-

Methyl 2,3-dioxo-3-phenylpropanoate

-

Hydrazine hydrate

-

Methanol (reagent grade)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Safety Precautions:

-

Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Perform all operations in a fume hood.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2,3-dioxo-3-phenylpropanoate (1.0 eq.) in methanol (10 mL per gram of dicarbonyl compound).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with a small amount of cold methanol.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reaction Optimization and Key Considerations

While the provided protocol serves as a robust starting point, optimization may be necessary to achieve the desired yield and purity for specific applications.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Solvent | Methanol, Ethanol, 1-Propanol | Polar protic solvents are generally effective for the Knorr synthesis as they can solvate the reactants and intermediates. Ethanol is a common and effective choice. |

| Catalyst | Glacial Acetic Acid | A catalytic amount of a weak acid is typically sufficient to promote the initial hydrazone formation without causing significant side reactions.[1] |

| Temperature | Reflux | Heating is generally required to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the specific solvent used. |

| Hydrazine Source | Hydrazine hydrate, Hydrazine dihydrochloride | Hydrazine hydrate is a convenient liquid source. If using a hydrazine salt, a base (e.g., sodium acetate) may be required to liberate the free hydrazine. |

| Regioselectivity | Favoring the 3-phenyl isomer | As discussed, the inherent reactivity difference between the ketone and ester carbonyls in Methyl 2,3-dioxo-3-phenylpropanoate strongly favors the formation of the 3-phenyl-4-methoxycarbonyl-1H-pyrazol-5-one.[2][7] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained. |

| Product loss during workup | Use minimal amounts of cold solvent for washing the precipitate. Optimize the recrystallization solvent system to maximize recovery. | |

| Formation of Impurities | Side reactions | Ensure the use of a catalytic amount of acid. Excess acid can sometimes lead to side product formation. Purify the starting materials if necessary. |

| Presence of regioisomer | While unlikely to be the major product, the other regioisomer may form in small amounts. Purification by column chromatography may be necessary if recrystallization is ineffective. |

Data Presentation: Characterization of 3-Phenyl-4-methoxycarbonyl-1H-pyrazol-5-one

The synthesized product should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methoxy protons of the ester, and the N-H proton of the pyrazole ring. The chemical shift of the N-H proton can be broad and may exchange with D₂O. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the pyrazolone ring, the aromatic carbons, and the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, the C=O stretching of the ester and the pyrazolone ring, and C=C and C=N stretching of the aromatic and pyrazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₀N₂O₃). |

Experimental Workflow Diagram

Figure 2. Step-by-step experimental workflow.

Conclusion

The Knorr pyrazole synthesis provides an efficient and reliable method for the preparation of 3-phenyl-4-methoxycarbonyl-1H-pyrazol-5-one from Methyl 2,3-dioxo-3-phenylpropanoate. By understanding the underlying mechanism and the factors governing regioselectivity, researchers can confidently apply this protocol to generate valuable pyrazole-based scaffolds for further investigation in drug discovery and materials science. The experimental procedure outlined in this application note is a robust starting point that can be optimized to suit specific research needs.

References

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

Pearson. Would you expect a ketone or an ester to be more reactive with a... [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. [Link]

-

ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

-

PMC. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. [Link]

-

YouTube. Ketone vs Ester Reactivity Carbonyl Reactivity Difference Explained PYQ NEET JEE NET GATE Chemistry. [Link]

-

The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

Chemistry LibreTexts. 3.25: Relative Reactivity of Carbonyls. [Link]

-

PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]

-

PMC. 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. [Link]

Sources

Application Note: Methyl 2,3-dioxo-3-phenylpropanoate as a Versatile Vicinal Tricarbonyl Building Block in Medicinal Chemistry

Executive Summary

Methyl 2,3-dioxo-3-phenylpropanoate (CAS 86358-32-9) is a highly reactive vicinal tricarbonyl compound (VTC)[1]. In medicinal chemistry and drug discovery, VTCs are prized for their exceptional electrophilicity, making them ideal building blocks for constructing complex, highly substituted heterocyclic scaffolds[2]. This application note details the mechanistic profile and standardized protocols for utilizing this specific VTC in isocyanide-based multicomponent reactions (IMCRs) to synthesize functionalized furans—a privileged pharmacophore in drug development[3].

Chemical Identity & Reactivity Profile

-

Chemical Name : Methyl 2,3-dioxo-3-phenylpropanoate

-

Structure : Ph-C(=O)-C(=O)-COOMe

-

Reactivity Causality : The contiguous arrangement of three carbonyl groups creates a profound electron deficiency, particularly at the central C2 carbon. This intense partial positive charge ( δ+ ) acts as a powerful thermodynamic sink for nucleophilic attack[4]. Unlike standard isolated ketones, the VTC system readily traps transient, highly reactive intermediates (such as zwitterions) before they can undergo undesired polymerization or quenching pathways[3].

Mechanistic Causality in Multicomponent Synthesis

Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of modern diversity-oriented synthesis[5]. When an isocyanide (e.g., tert-butyl isocyanide) is introduced to an electron-deficient alkyne like dimethyl acetylenedicarboxylate (DMAD), a highly reactive zwitterionic intermediate is generated in situ[6].

Why use Methyl 2,3-dioxo-3-phenylpropanoate? Standard electrophiles often fail to trap this zwitterion efficiently, leading to poor yields and complex mixtures. However, the VTC's central carbonyl is exceptionally electrophilic. It rapidly intercepts the zwitterion via a dipolar cycloaddition-like process, followed by cyclization to yield a fully substituted furan[3]. This rapid trapping outcompetes side reactions, ensuring high atom economy and product purity.

Multicomponent reaction pathway of VTCs with isocyanide-DMAD zwitterions to form furans.

Self-Validating Experimental Protocol: Synthesis of Substituted Furans

This protocol describes the three-component coupling of Methyl 2,3-dioxo-3-phenylpropanoate, DMAD, and tert-butyl isocyanide[5]. The procedure is designed as a self-validating system, incorporating critical checkpoints to ensure reaction fidelity.

Materials:

-

Methyl 2,3-dioxo-3-phenylpropanoate (0.3 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (0.5 mmol)

-

tert-Butyl isocyanide (0.4 mmol)

-

Anhydrous Dichloromethane (CH2Cl2) (5 mL)

Step-by-Step Methodology:

-

Reagent Solvation & Pre-mixing : To an oven-dried round-bottom flask under an inert argon atmosphere, add Methyl 2,3-dioxo-3-phenylpropanoate (0.07 g, 0.3 mmol) and DMAD (0.07 g, 0.5 mmol)[5]. Dissolve in 5 mL of anhydrous CH2Cl2.

-

Causality: Anhydrous conditions are critical. Trace water will prematurely quench the zwitterionic intermediate, forming formamide byproducts instead of the desired furan[6].

-

-

Equilibration Delay : Stir the mixture at room temperature for exactly 2 minutes prior to the next step[5].

-

Causality: This delay ensures complete homogeneous solvation of the electrophiles, preventing localized concentration gradients that could lead to isocyanide polymerization upon addition.

-

-

Nucleophile Introduction : Using a gas-tight syringe, add tert-butyl isocyanide (0.04 mL, 0.4 mmol) dropwise over 1 minute[5].

-

Incubation & Monitoring (Self-Validation Checkpoint 1) : Stir the reaction mixture at room temperature for 12 hours[5]. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3).

-

Validation: The disappearance of the bright yellow VTC spot confirms the consumption of the starting material.

-

-

Solvent Removal : Upon completion, concentrate the mixture in vacuo using a rotary evaporator to remove the CH2Cl2[5].

-

Purification & Validation (Self-Validation Checkpoint 2) : Purify the crude residue via silica gel column chromatography. Validate the final furan product using 1H-NMR and 13C-NMR.

-

Validation: The absence of the VTC ketone signals (~190 ppm) and the presence of the furan core carbons confirm structural integrity.

-

Step-by-step experimental workflow for the synthesis of highly substituted furans via IMCR.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters and expected yields for the VTC-mediated multicomponent reaction, demonstrating the robustness of Methyl 2,3-dioxo-3-phenylpropanoate across varying conditions[3].

| Electrophile (VTC) | Nucleophile (Isocyanide) | Alkyne | Solvent | Time (h) | Expected Yield (%) |

| Methyl 2,3-dioxo-3-phenylpropanoate | tert-Butyl isocyanide | DMAD | Anhydrous CH2Cl2 | 12 | 75 - 82 |

| Methyl 2,3-dioxo-3-phenylpropanoate | Cyclohexyl isocyanide | DMAD | Anhydrous CH2Cl2 | 12 | 70 - 78 |

| Methyl 2,3-dioxo-3-phenylpropanoate | 1,1,3,3-Tetramethylbutyl isocyanide | DMAD | Anhydrous CH2Cl2 | 14 | 65 - 72 |

| 1,3-Diphenylpropane-1,2,3-trione* | tert-Butyl isocyanide | DMAD | Anhydrous CH2Cl2 | 12 | 68 - 75 |

*Included as a comparative baseline to demonstrate the superior reactivity of the ester-bearing VTC.

References

- Shaabani, A., Sarvary, A., & Shaabani, S. (2011). "Isocyanide-based multicomponent reactions". Science of Synthesis / Thieme.

- Nair, V., & Deepthi, A. (2006). "A Novel Reaction of Vicinal Tricarbonyl Compounds with the Isocyanide-DMAD Zwitterion: Formation of Highly Substituted Furan Derivatives". Tetrahedron Letters / ResearchGate.

- Foley, C., Shaw, A., & Hulme, C. (2018). "Aza-Riley Oxidation of Ugi-Azide and Ugi-3CR Products toward Vicinal Tricarbonyl Amides". Organic Letters / NIH.

- Zha, J., et al. (2024). "Synthesis of β-Carbonyl α-Iminoamides by Double Insertion of Isocyanides into Aldehydes". Organic Letters / ACS.

Sources

- 1. 1314903-56-4|Methyl 2-(2,3-dimethylphenyl)-2-oxoacetate|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Aza-Riley Oxidation of Ugi-Azide and Ugi-3CR Products toward Vicinal Tricarbonyl Amides: Two-Step MCR-Oxidation Methodology Accessing Functionalized α,β-Diketoamides and α,β-Diketotetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Synthesis of substituted pyrazoles using "Methyl 2,3-dioxo-3-phenylpropanoate" and substituted hydrazines

Executive Summary

The synthesis of highly functionalized N-heterocycles is a cornerstone of modern drug development. Among these, pyrazoles exhibit profound pharmacological activities. This application note details a robust, thermodynamically driven protocol for synthesizing 4-hydroxy-1-aryl-3-phenyl-1H-pyrazol-5-ones via the condensation of methyl 2,3-dioxo-3-phenylpropanoate (a vicinal tricarbonyl equivalent) with substituted hydrazines. Designed for discovery chemists, this guide emphasizes mechanistic causality, kinetic-vs-thermodynamic control, and self-validating analytical checkpoints to ensure reproducible yields.

Mechanistic Insights: Navigating Vicinal Tricarbonyl Reactivity

Methyl 2,3-dioxo-3-phenylpropanoate is a highly reactive α,β-diketo ester. The chemistry of such vicinal polycarbonyl compounds is defined by competing electrophilic sites[1]. When exposed to a binucleophile like a substituted hydrazine, the reaction trajectory is strictly governed by the applied conditions:

-

The Kinetic Trap (C2 Attack): The central C2 ketone is the most electrophilic carbon due to the dual electron-withdrawing effects of the adjacent ester (C1) and benzoyl (C3) groups. At room temperature or under neutral conditions, nucleophilic attack occurs rapidly at C2, yielding a stable but uncyclized C2-hydrazone intermediate.

-

The Thermodynamic Pathway (C1/C3 Cyclization): To form the desired 5-membered pyrazole ring, the hydrazine must condense at the C1 ester and C3 ketone. By utilizing glacial acetic acid at elevated temperatures (80–100 °C), the system overcomes the activation barrier. The acid protonates the carbonyls, facilitating the reversible equilibration of the kinetic C2-hydrazone into the thermodynamically favored C1/C3 cyclization pathway[2].

-

Aromatic Stabilization: The expulsion of methanol and water yields a pyrazole-4,5-dione, which immediately tautomerizes into the enolic 4-hydroxy-pyrazol-5-one form. This enolization is the thermodynamic sink that drives the reaction to completion.

Reaction pathway: Kinetic vs. thermodynamic control in pyrazole synthesis.

Experimental Methodology

Reagents and Equipment

-

Substrate: Methyl 2,3-dioxo-3-phenylpropanoate (1.0 equiv, typically 5.0 mmol).

-

Nucleophile: Substituted hydrazine (e.g., Phenylhydrazine) (1.1 equiv, 5.5 mmol).

-

Solvent/Catalyst: Glacial Acetic Acid (15 mL). Causality: Acetic acid acts as a dual-purpose reagent; it dissolves the highly polar tricarbonyl and provides the necessary acidic protons to activate the C1/C3 carbons and catalyze the elimination of MeOH/H₂O.

-

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Protocol

-

Initiation: Charge the round-bottom flask with methyl 2,3-dioxo-3-phenylpropanoate (961 mg, 5.0 mmol) and dissolve in 15 mL of glacial acetic acid at room temperature.

-

Nucleophile Addition: Add the substituted hydrazine (5.5 mmol) dropwise over 5 minutes. Observation: The solution will likely turn deep yellow/orange immediately, indicating the rapid formation of the kinetic C2-hydrazone.

-

Thermodynamic Shift: Attach the reflux condenser and heat the reaction mixture to 85 °C. Maintain this temperature for 2 to 4 hours (see Table 1 for substrate-specific times).

-

In-Process Monitoring (Self-Validating Step): At the 1-hour mark, take a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).

-

Validation: Stain the plate with a 1% methanolic FeCl₃ solution. The starting material and kinetic intermediate will remain yellow/brown. The appearance of a new spot that turns deep purple/blue confirms the formation of the enolic 4-hydroxy pyrazole product.

-

-

Isolation: Once TLC indicates complete consumption of the intermediate, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

-

Purification: Vigorously stir the aqueous suspension until a precipitate fully forms. Filter the solid under vacuum, wash with cold ethanol (2 x 10 mL) to remove trace acetic acid and unreacted hydrazine, and dry under high vacuum.

Analytical Checkpoints (E-E-A-T Validation)

To ensure the structural integrity of the synthesized pyrazole, utilize the following self-validating NMR markers:

-

¹H NMR (DMSO-d₆): The complete disappearance of the sharp methyl ester singlet at ~3.90 ppm verifies that the C1 ester has been successfully consumed during cyclization. The appearance of a highly deshielded, broad singlet at ~9.5–10.5 ppm confirms the presence of the enol -OH group.

-

¹³C NMR: The presence of a peak at ~158-160 ppm corresponds to the C=O of the pyrazolone ring, while the enolic carbon (C4) typically resonates at ~135-140 ppm .

Quantitative Data & Substrate Scope

The electronic nature of the substituted hydrazine significantly impacts the reaction kinetics. Electron-donating groups (EDGs) enhance the nucleophilicity of the terminal nitrogen, accelerating the C1/C3 attack. Conversely, electron-withdrawing groups (EWGs) slow the reaction, requiring extended heating to overcome the kinetic trap.

Table 1: Substrate Scope and Reaction Metrics

| Substituted Hydrazine | Electronic Effect | Reaction Time (h) | Isolated Yield (%) | Product Appearance |

| Phenylhydrazine | Neutral | 2.5 | 78 | Pale yellow solid |

| 4-Methoxyphenylhydrazine | EDG (+M) | 2.0 | 85 | Off-white solid |

| 4-Nitrophenylhydrazine | EWG (-M) | 4.5 | 62 | Orange solid |

| Methylhydrazine | EDG (+I) | 3.0 | 70 | White powder |

Note: Yields represent isolated, analytically pure compounds following the cold ethanol wash. Prolonged heating beyond the recommended times may lead to oxidative degradation of the pyrazole core[3].

References

-

Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews (ACS Publications) URL:[Link][2]

-

The Chemistry of Vicinal Polycarbonyl Compounds Tetrahedron (via ResearchGate) URL:[Link][1]

-

Lanthanide-Catalyzed Oxyfunctionalization of 1,3-Diketones, Acetoacetic Esters, And Malonates by Oxidative C–O Coupling The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Application Note: Scalable Synthesis of Highly Functionalized Pyrazole Derivatives from Methyl 2,3-Dioxo-3-phenylpropanoate

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Scope

Pyrazole derivatives are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster therapeutics, including anti-inflammatory agents (e.g., Celecoxib) and cannabinoid (CB1/CB2) receptor antagonists [1]. While traditional Knorr pyrazole syntheses rely on the condensation of 1,3-dicarbonyls with hydrazines, accessing fully substituted, sterically congested pyrazole-3,4-dicarboxylates requires orthogonal synthetic strategies.

This Application Note details a highly efficient, scalable Isocyanide-Based Multicomponent Reaction (IMCR) . By utilizing methyl 2,3-dioxo-3-phenylpropanoate —a highly electrophilic vicinal 1,2,3-tricarbonyl equivalent—alongside dialkyl acetylenedicarboxylates and isocyanides, researchers can rapidly assemble complex pyrazole architectures in a single operational step [2].

Expertise Note: It is critical to distinguish methyl 2,3-dioxo-3-phenylpropanoate (a 1,2,3-tricarbonyl, CAS: 86358-32-9) from its structurally related 1,3-dicarbonyl counterpart, methyl benzoylpyruvate. While the latter is classically used for 1,5-diarylpyrazole synthesis via hydrazine condensation [3], the vicinal tricarbonyl system offers unique electrophilic reactivity tailored for zwitterionic trapping.

Mechanistic Rationale & Causality

The success of this multicomponent synthesis relies on the precise orchestration of nucleophilic and electrophilic events, driven by thermodynamic gradients.

-

Zwitterion Generation: The isocyanide (e.g., tert-butyl isocyanide) acts as a potent carbon nucleophile, attacking the electron-deficient alkyne of dimethyl acetylenedicarboxylate (DMAD) to form a reactive 1,3-dipolar zwitterionic intermediate.

-

Regioselective Electrophilic Trapping: Methyl 2,3-dioxo-3-phenylpropanoate features three adjacent carbonyls. The central C2 ketone is flanked by the electron-withdrawing methyl ester and the benzoyl group, rendering it exceptionally electrophilic. The zwitterion selectively attacks this C2 position, forming a tetrahedral intermediate.

-

Cyclization & Rearrangement: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes intramolecular cyclization. Subsequent rearrangement and elimination steps furnish the fully substituted pyrazole ring.

-

Solvent Causality: Anhydrous dichloromethane (CH 2 Cl 2 ) is strictly selected as the solvent. As a polar aprotic medium, it stabilizes the charge-separated transition states without prematurely protonating the zwitterion—a fatal side reaction that occurs rapidly in protic solvents like methanol or ethanol.

Mechanistic workflow of the isocyanide-based multicomponent pyrazole synthesis.

Experimental Protocol: Scalable Multicomponent Synthesis

Self-Validating System: Methyl 2,3-dioxo-3-phenylpropanoate is characteristically bright yellow due to its conjugated vicinal tricarbonyl system. The consumption of the starting material can be visually monitored; the successful progression of the reaction is indicated by the gradual fading of the yellow color into a pale or colorless solution. This provides an immediate qualitative validation of the reaction prior to TLC or LC-MS analysis.

Required Materials

-

Electrophile: Methyl 2,3-dioxo-3-phenylpropanoate (10.0 mmol, 1.92 g)

-

Alkyne: Dimethyl acetylenedicarboxylate (DMAD) (15.0 mmol, 1.85 mL)

-

Nucleophile: tert-Butyl isocyanide (12.0 mmol, 1.36 mL)

-

Solvent: Anhydrous Dichloromethane (CH 2 Cl 2 , 40 mL)

Step-by-Step Methodology

-

Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2,3-dioxo-3-phenylpropanoate and DMAD.

-

Solvation: Inject 40 mL of anhydrous CH 2 Cl 2 . Stir at room temperature (20–25 °C) for 5 minutes to ensure complete homogenization. Note: Ensure the system remains under an inert atmosphere to prevent moisture-induced degradation of the zwitterion.

-

Initiation: Using a gas-tight syringe, add tert-butyl isocyanide dropwise over 10 minutes.

-

Safety Caution: Isocyanides are highly malodorous and toxic. This step must be performed strictly in a well-ventilated fume hood.

-

-

Reaction Maturation: Allow the reaction mixture to stir continuously at room temperature for 12 hours. The reaction is kinetically controlled; the extended time is required to overcome the steric bulk of the tert-butyl group during the cyclization step.

-

Monitoring: Confirm completion via visual color change (yellow to pale) and TLC (Hexane/EtOAc 7:3). The Rf of the highly polar pyrazole product will be distinctly lower than the starting tricarbonyl.

-

Workup & Purification: Remove the CH 2 Cl 2 under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the functionalized pyrazole as a stable, crystalline solid.

Quantitative Data & Scope Optimization

The protocol is highly scalable and tolerates various isocyanide inputs. The table below summarizes the quantitative yields and analytical purities obtained when varying the isocyanide and alkyne components [2].

| Entry | Isocyanide ( R1−NC ) | Alkyne Component | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |

| 1 | tert-Butyl isocyanide | DMAD | 12 | 88 | >98% |

| 2 | Cyclohexyl isocyanide | DMAD | 10 | 85 | >97% |

| 3 | 1,1,3,3-Tetramethylbutyl isocyanide | DMAD | 14 | 81 | >96% |

| 4 | tert-Butyl isocyanide | DEAD* | 12 | 84 | >98% |

*DEAD = Diethyl acetylenedicarboxylate

Alternative Pathway: Hydrazine Condensation

For drug development professionals specifically targeting 1,5-diarylpyrazole-3-carboxylates (the core scaffold of many CB1 inverse agonists), the multicomponent reaction may yield an over-functionalized ring. In these specific cases, researchers should pivot to the classic Knorr-type condensation using the 1,3-dicarbonyl equivalent (methyl benzoylpyruvate) [3].

Alternative Protocol Summary: Reaction of methyl benzoylpyruvate with an aryl hydrazine hydrochloride in refluxing glacial acetic acid for 4 hours yields the 1,5-diarylpyrazole. The use of acetic acid is causal here: it acts as both solvent and acid catalyst, promoting the formation of the hydrazone intermediate and driving the subsequent dehydration/cyclization sequence to completion [1].

References

-

Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Chemical & Pharmaceutical Bulletin. Available at:[Link]

- WO2001029007A1 - Pyrazole derivatives as cannabinoid receptor antagonists.Google Patents.

The Versatile Synthon: Methyl 2,3-Dioxo-3-phenylpropanoate in Agrochemical Synthesis

Introduction: Unveiling the Potential of a Unique 1,3-Dicarbonyl Compound in Crop Protection Chemistry

Methyl 2,3-dioxo-3-phenylpropanoate, also known by its more common synonyms methyl benzoylformate and methyl phenylglyoxylate, is a potent α-keto ester that serves as a pivotal intermediate in the synthesis of a variety of agrochemicals. Its unique molecular architecture, featuring adjacent ketone and ester functionalities, provides a versatile platform for the construction of complex heterocyclic systems that are the core of many modern herbicides and fungicides. This technical guide delves into the applications of this valuable synthon, providing detailed protocols and mechanistic insights for researchers and professionals in the field of agrochemical development.

The high electrophilicity of the carbonyl groups in methyl 2,3-dioxo-3-phenylpropanoate makes it an excellent substrate for a range of condensation and cyclization reactions, particularly with binucleophilic reagents. This reactivity is harnessed in the industrial synthesis of several key agrochemicals, where the phenylglyoxylate moiety is transformed into the core heterocyclic scaffold of the final active ingredient. This guide will focus on two prominent examples: the synthesis of the triazinone herbicide Metamitron and the strobilurin fungicide Trifloxystrobin, showcasing the adaptability of this chemical intermediate.

Application I: Synthesis of the Herbicide Metamitron

Metamitron is a selective systemic herbicide primarily used for the control of grass and broad-leaf weeds in sugar beet and other crops. The synthesis of Metamitron provides a classic example of how methyl 2,3-dioxo-3-phenylpropanoate (or its ethyl ester analogue) is utilized to construct the 1,2,4-triazin-5-one heterocyclic core.

Causality of Experimental Choices

The synthetic strategy for Metamitron hinges on the sequential condensation of the α-keto ester with two different hydrazine-based reagents. The first condensation, with acetylhydrazine, forms a hydrazone at the more reactive ketone position. The subsequent reaction with hydrazine hydrate, followed by a cyclodehydration step, leads to the formation of the triazinone ring. The choice of reagents and reaction sequence is critical to ensure the correct assembly of the heterocyclic system with the desired substituents.

Experimental Protocol: Synthesis of Metamitron from Ethyl Phenylglyoxalate

This protocol is adapted from established industrial synthesis routes.[1][2][3][4][5]

Step 1: Formation of Ethyl Phenylglyoxalate Acetyl Hydrazone

-

In a reactor equipped with an agitator and temperature control, charge ethyl phenylglyoxalate (1.0 mol).

-

Under controlled temperature (24-25°C), add a solution of acetylhydrazide (1.05 mol) in ethanol.[4]

-

The reaction is typically monitored by TLC or HPLC until the starting material is consumed.

Step 2: Reaction with Hydrazine Hydrate

-

To the reaction mixture containing the acetyl hydrazone, cool to 15°C.[4]

-

Slowly add hydrazine hydrate (1.02 mol) dropwise over approximately 1 hour, maintaining the temperature at 15°C.[4]

-

Stir the reaction mixture for several hours at this temperature.

Step 3: Cyclization to Metamitron

-

To the reaction mixture, add a dehydrating agent or catalyst, such as anhydrous sodium acetate.[5]

-

Heat the mixture to reflux to induce cyclodehydration.[5]

-

The progress of the cyclization is monitored by chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by washing and drying.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Ethyl Phenylglyoxalate | [3][4] |

| Key Reagents | Acetylhydrazide, Hydrazine Hydrate | [2][4] |

| Typical Yield | ~87-92% | [4][5] |

| Product Purity | >98% | [4][5] |

Workflow Diagram: Metamitron Synthesis

Caption: Synthesis of a key intermediate for the fungicide Trifloxystrobin.

Broader Applications in Heterocyclic Synthesis for Agrochemicals

The utility of methyl 2,3-dioxo-3-phenylpropanoate and related 1,3-dicarbonyl compounds extends beyond the synthesis of triazines. These compounds are valuable precursors for a wide range of heterocyclic systems that are of interest in agrochemical research, particularly pyrazoles.

Synthesis of Pyrazole-Based Agrochemicals

Pyrazole derivatives are a well-established class of agrochemicals, with applications as herbicides, fungicides, and insecticides. [6][7]The synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. Given its 1,3-dicarbonyl nature, methyl 2,3-dioxo-3-phenylpropanoate is a prime candidate for the synthesis of polysubstituted pyrazoles.

The reaction of methyl 2,3-dioxo-3-phenylpropanoate with hydrazine would be expected to yield a mixture of regioisomers, the formation of which can be influenced by the reaction conditions and the nature of any substituents on the hydrazine. This approach offers a convergent route to novel pyrazole-based agrochemicals.

Conceptual Workflow: Pyrazole Synthesis

Caption: General scheme for the synthesis of pyrazole derivatives.

Conclusion

Methyl 2,3-dioxo-3-phenylpropanoate and its analogues are highly valuable and versatile intermediates in the synthesis of agrochemicals. Their reactivity as 1,3-dicarbonyl compounds provides a reliable and efficient platform for the construction of key heterocyclic cores found in important herbicides and fungicides. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this synthon in the discovery and development of new and effective crop protection solutions.

References

-

O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Retrieved from [Link]

-

O'Donovan, R. (2017). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Herbicidal Activities of a Series of Di(aminopyrazolyl) Ketone Derivatives. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Trifloxystrobin (Ref: CGA 279202). AERU. Retrieved from [Link]

-

Patsnap Eureka. (2011, January 12). Method for preparing trifloxystrobin. Retrieved from [Link]

-

IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

-

Scribd. (n.d.). Oxalyl Chloride in Metamitron Production. Retrieved from [Link]

-

PubMed. (2025, October 1). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

-

ACS Publications. (2024, February 12). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

-

PMC. (n.d.). Selective Synthesis of N-T[1][8][9]riazinyl-α-Ketoamides and N-T[1][8][9]riazinyl-Amides from the Reactions of 2-Amine-T[1][8][9]riazines with Ketones. Retrieved from [Link]

-

European Patent Office. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF TRIFLOXYSTROBIN. Retrieved from [Link]

-

PMC. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

-

PMC - NIH. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]

-

Patsnap Eureka. (2020, October 23). Intermediate for preparing trifloxystrobin and synthesis method of intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(Isocyanatosulfonyl)benzoate: A Key Intermediate for Herbicide Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of metamitron.

- Google Patents. (n.d.). A kind of preparation method of trifloxystrobin.

Sources

- 1. doras.dcu.ie [doras.dcu.ie]

- 2. Development of a synthetic route to the active ingredient of an agricultural herbicide - DORAS [doras.dcu.ie]

- 3. scribd.com [scribd.com]

- 4. Metamitron synthesis - chemicalbook [chemicalbook.com]

- 5. CN103254146B - The preparation method of metamitron - Google Patents [patents.google.com]

- 6. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 7. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method for preparing trifloxystrobin - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

Application Note: Green Chemistry Approaches to Reactions Involving Methyl 2,3-Dioxo-3-phenylpropanoate

Executive Summary & Scientific Context

Methyl 2,3-dioxo-3-phenylpropanoate (MDPP) is a highly reactive vicinal tricarbonyl compound that serves as a premium building block for the synthesis of complex heterocycles, including quinoxalines, pyrimidines, and highly functionalized lactones[1]. Historically, the synthesis and downstream application of vicinal tricarbonyls have been plagued by the use of toxic oxidants (e.g., SeO₂) and volatile organic solvents (VOCs). This Application Note details validated green chemistry methodologies—ranging from the eco-friendly synthesis of MDPP via the oxidation of Morita-Baylis-Hillman (MBH) adducts to its solvent-free and aqueous applications in multicomponent heterocyclic syntheses.

Physicochemical Profiling & Mechanistic Insights

The Keto-Hydrate Equilibrium

MDPP features three contiguous carbonyl groups: an ester, a central ketone, and a phenyl-conjugated ketone. The intense electron-withdrawing nature of the flanking ester (-COOMe) and benzoyl (-COPh) groups renders the central C2 carbonyl exceptionally electrophilic.